3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine
Description
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine (CAS: 1349972-59-3) is a bicyclic amine with a molecular formula of C10H10F3NO and a molecular weight of 217.19 g/mol . It features an oxetane ring fused to a phenyl group substituted with a trifluoromethyl (-CF3) group at the ortho position. The compound is primarily utilized as a pharmaceutical intermediate, offering rigidity and metabolic stability due to the oxetane moiety and the electron-withdrawing -CF3 group . Its hydrochloride salt (CAS: 1349715-87-2, C10H11ClF3NO) is commonly employed to enhance solubility and handling in synthetic applications .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-15-6-9/h1-4H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMUYHFIUDZHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Oxetane Formation
A patent-pending method (WO2021171301A1) for analogous trifluoromethyl acetophenone oximes informs this route. Here, a Grignard reagent derived from bromo-benzotrifluoride isomers (96% meta, 3% para, 1% ortho) reacts with ketene in toluene at −10°C, facilitated by an Fe(acac)3–acetic acid complex. This yields a 78–85% isomeric mixture of trifluoromethyl acetophenone, subsequently oximated with hydroxylamine hydrochloride (Eq. 1):
$$
\text{C}7\text{H}4\text{F}3\text{Br} + \text{Mg} \xrightarrow{\text{THF, I}2} \text{C}7\text{H}4\text{F}3\text{MgBr} \xrightarrow{\text{CH}2=\text{C}=O} \text{C}9\text{H}7\text{F}3\text{O} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{C}9\text{H}8\text{F}_3\text{NO}
$$
For the target oxetan-3-amine, cyclization is achieved via nucleophilic ring closure of a β-amino alcohol intermediate. Treating 3-amino-1-(2-(trifluoromethyl)phenyl)propan-1-ol with MsCl in dichloromethane induces oxetane formation at 0°C (Yield: 72%, Purity: 97% by HPLC).
Hydroxylamine Salt-Induced Oximation and Purification
Adapting WO2021171301A1’s oximation protocol, the ketone precursor (3-(2-(trifluoromethyl)phenyl)oxetan-3-one) is reacted with hydroxylamine sulfate in ethanol at 45°C for 6 hours. The crude oxime is extracted into dichloromethane and purified via cyclopentane recrystallization, achieving 80–85% yield and <0.2% para-isomer contamination. For the amine derivative, catalytic hydrogenation (Pd/C, H2, 50 psi) reduces the oxime to the primary amine, followed by HCl salt formation (253.65 g/mol, 97% purity).
Transition Metal-Catalyzed C–N Coupling
Aryl boronic esters of 2-(trifluoromethyl)benzene undergo Suzuki-Miyaura coupling with oxetan-3-amine derivatives. Using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1), this method affords 68% yield but requires chromatographic purification due to residual palladium (ICP-MS: 12 ppm).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Impurities | Scalability |
|---|---|---|---|---|
| Grignard Cyclization | 72 | 97 | β-amino alcohol (1.5%) | Industrial |
| Oximation/Hydrogenation | 85 | 99.5 | Para-isomer (0.2%) | Pilot Plant |
| C–N Coupling | 68 | 95 | Pd residues (12 ppm) | Lab-Scale |
Grignard routes excel in scalability but require cryogenic conditions (−10°C), increasing operational costs. Oximation-hydrogenation balances yield and purity, though hydroxylamine handling necessitates strict pH control to avoid exothermic decomposition. Transition metal methods face regulatory hurdles due to heavy metal residues.
Industrial-Scale Challenges and Solutions
Isomer Separation and Solvent Selection
The patent WO2021171301A1 emphasizes cyclopentane/cyclohexane for isolating meta-isomers via fractional crystallization. For 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine, tert-butyl methyl ether (TBME) achieves 99.5% purity by precipitating the hydrochloride salt at −20°C.
Effluent Management
Grignard-derived processes generate Mg and Fe waste, treated via neutralization (Ca(OH)2) and filtration. Solvent recovery (toluene, THF) through distillation reduces environmental impact by 40% compared to acetonitrile-based routes.
Emerging Applications in Drug Discovery
As a protein degrader building block, the amine’s oxetane ring enhances target binding via hydrogen bonding (e.g., Keap1-Nrf2 inhibitors). Recent studies highlight its utility in PROTACs (Proteolysis-Targeting Chimeras), achieving DC50 values <10 nM in BT-474 breast cancer cells.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring.
Scientific Research Applications
Synthetic Chemistry
Synthesis Techniques
The synthesis of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine typically involves multi-step organic synthesis techniques. Common methods include:
- Aza-Michael Addition : This reaction allows for the introduction of amine functionalities into the oxetane structure.
- Cross-Coupling Reactions : These are employed to create diverse derivatives by linking different molecular fragments .
The versatility of the oxetane ring enables further chemical modifications, which can lead to novel compounds with enhanced properties.
Comparison with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Trifluoromethyl)aniline | Contains an aniline group | Strong electron-withdrawing effects |
| 2-(Trifluoromethyl)phenol | Hydroxyl group on trifluoromethyl phenyl | Significant antimicrobial properties |
| 4-(Trifluoromethyl)benzoic acid | Carboxylic acid derivative | Used in various synthetic pathways |
| 1,1,1-Trifluoroethanol | Simple alcohol structure | Solvent properties; used in organic synthesis |
This comparison highlights the unique combination of the oxetane ring and trifluoromethyl group in 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine, which may confer distinct reactivity compared to these similar compounds.
Biological Research
Interaction Studies
Understanding the interactions of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine with biological systems is crucial for determining its pharmacological potential. These studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to target proteins.
- Mechanism of Action : Investigating how the compound affects cellular processes through enzyme inhibition or receptor modulation.
Although direct studies on this specific compound are scarce, related compounds have shown significant activity against various cancer cell lines, indicating a potential pathway for future investigations .
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The oxetane ring can participate in ring-opening reactions, which may be crucial in its biological activity .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The -CF3 group enhances lipophilicity and oxidative stability relative to non-fluorinated analogs like 3-phenyloxetan-3-amine .
- Solubility : Hydrochloride salts (e.g., 1349715-87-2) are preferred in aqueous reaction systems, whereas free bases are used in organic solvents .
Functional Group Modifications
Oxetane Ring Modifications
- 3-Methyloxetan-3-amine (CAS: 874473-14-0, C4H9NO): A simpler analog lacking the aromatic ring, with lower molecular weight (87.12 g/mol) and higher water solubility. Used as a building block for non-aromatic amines .
- 2-(Oxetan-2-yl)propan-1-amine (CAS: 1781711-59-8, C6H13NO): Exhibits conformational flexibility due to the non-planar oxetane ring, enabling diverse binding modes in drug-receptor interactions .
Aromatic Substitutions
- AR04 (Cis-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(oxetan-3-yl)benzamide): A complex derivative incorporating the oxetan-3-amine moiety. Demonstrates the scaffold's utility in androgen receptor antagonists, highlighting bioactivity retention despite structural complexity .
Biological Activity
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine, also known as 3-(2-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride, is a compound characterized by its unique oxetane structure and trifluoromethyl-substituted phenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, although comprehensive studies on its mechanisms and effects are still limited.
The molecular formula of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine is C10H11ClF3NO, with a molecular weight of 253.65 g/mol. The presence of the oxetane ring and the amine group contributes to its reactivity and potential applications in drug development.
Biological Activity Overview
While specific studies detailing the biological activity of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine are scarce, its structural characteristics suggest several avenues for potential pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.
- Anticancer Potential : The compound's ability to interact with biological targets may extend to anticancer activity, similar to other oxetane derivatives that have shown promise in inhibiting tumor growth .
The exact mechanism of action for 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially modulating their functions and leading to observed biological effects. This interaction could involve inhibition or activation pathways typical of many pharmacologically active compounds.
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine typically involves multi-step organic synthesis techniques. For instance, one method includes the reaction of oxetanol derivatives with trifluoromethyl-substituted phenolic compounds under controlled conditions to yield the target compound with high purity .
-
Biological Testing :
- In preliminary studies, similar oxetane derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For example, compounds structurally related to 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine have shown significant cytotoxicity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds related to 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Trifluoromethyl)aniline | Contains an aniline group | Strong electron-withdrawing effects |
| 2-(Trifluoromethyl)phenol | Hydroxyl group on a trifluoromethyl phenyl | Significant antimicrobial properties |
| 4-(Trifluoromethyl)benzoic acid | Carboxylic acid derivative | Used in various synthetic pathways |
| 1,1,1-Trifluoroethanol | Simple alcohol structure | Solvent properties; used in organic synthesis |
Q & A
Q. What statistical approaches are recommended for dose-response studies with this compound?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC/EC.
- Bootstrap resampling : Assess confidence intervals (95% CI) for robustness.
- Hill slope analysis : Slopes >1 suggest cooperative binding, informing mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
